二氯双(三苯基膦)钴(II)

描述

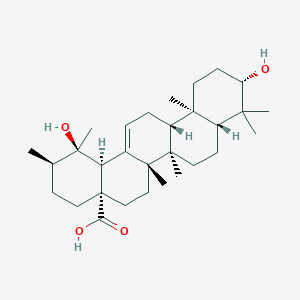

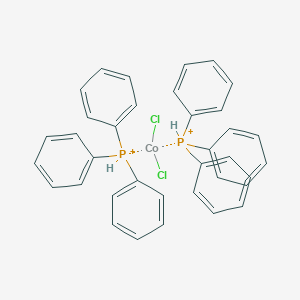

Dichlorobis(triphenylphosphine)cobalt(II) is a compound with the linear formula [(C6H5)3P]2CoCl2 . It is a blue powder and is used as a catalyst in various chemical reactions .

Synthesis Analysis

While specific synthesis methods for Dichlorobis(triphenylphosphine)cobalt(II) were not found, a related compound was synthesized via tetrakis (triphenylphosphine)palladium-catalyzed Sonogashira-coupling .

Molecular Structure Analysis

The molecular weight of Dichlorobis(triphenylphosphine)cobalt(II) is 654.41 . The exact mass and monoisotopic mass are both 653.053175 .

Chemical Reactions Analysis

Dichlorobis(triphenylphosphine)cobalt(II) is used as a catalyst in various chemical reactions. These include three-component coupling reactions, epoxidation reactions, hydrovinylation of styrene, cross-coupling reactions, dimerization reactions, and oxidation reactions .

Physical And Chemical Properties Analysis

Dichlorobis(triphenylphosphine)cobalt(II) appears as a blue powder . It has a melting point of 236°C and is insoluble in water .

科学研究应用

Catalyst in Three-Component Coupling Reactions

Dichlorobis(triphenylphosphine)cobalt(II) is used as a catalyst in three-component coupling reactions . These reactions involve the simultaneous reaction of three different components to form a new product. The catalyst helps to speed up the reaction and increase its efficiency.

Catalyst for Epoxidation Reactions

This compound also serves as a catalyst for epoxidation reactions . Epoxidation is a reaction that involves the conversion of an alkene to an epoxide. The catalyst helps to facilitate this conversion, making the process more efficient.

Catalyst in Hydrovinylation of Styrene

Dichlorobis(triphenylphosphine)cobalt(II) is used as a catalyst in the hydrovinylation of styrene . This reaction involves the addition of a vinyl group to styrene, a key step in the production of polystyrene and other important polymers.

Catalyst in Cross-Coupling Reactions

This compound is used as a catalyst in cross-coupling reactions . These reactions are important in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Catalyst for Dimerization Reactions

Dichlorobis(triphenylphosphine)cobalt(II) is used as a catalyst for dimerization reactions . These reactions involve the combination of two identical molecules to form a new compound. The catalyst helps to facilitate this process, increasing the efficiency of the reaction.

Catalyst in Oxidation Reactions

Finally, this compound is used as a catalyst in oxidation reactions . These reactions involve the addition of oxygen to a molecule, a key step in many chemical processes, including the production of pharmaceuticals and other organic compounds.

安全和危害

Dichlorobis(triphenylphosphine)cobalt(II) is classified as a health hazard and may cause cancer . It can cause skin and eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to wear protective gloves/protective clothing/eye protection/face protection .

Relevant Papers

While specific papers on Dichlorobis(triphenylphosphine)cobalt(II) were not found, a paper was found discussing the synthesis of a related compound via tetrakis (triphenylphosphine)palladium-catalyzed Sonogashira-coupling . Another paper discusses the use of a similar compound as a catalyst in Suzuki reactions .

作用机制

Target of Action

Dichlorobis(triphenylphosphine)cobalt(II) is primarily used as a catalyst in various chemical reactions . Its primary targets are the reactant molecules in these reactions, where it facilitates the transformation of these molecules into the desired products.

Mode of Action

As a catalyst, Dichlorobis(triphenylphosphine)cobalt(II) interacts with its targets by lowering the activation energy of the reaction, thus accelerating the rate of the reaction . It does this without being consumed in the reaction, meaning it can facilitate multiple reactions consecutively.

Biochemical Pathways

The exact biochemical pathways affected by Dichlorobis(triphenylphosphine)cobalt(II) depend on the specific reactions it is used to catalyze. For instance, it can be used in three-component coupling reactions, epoxidation reactions, hydrovinylation of styrene, cross-coupling reactions, dimerization reactions, and oxidation reactions . The downstream effects of these reactions vary widely and depend on the specific reactants and products involved.

Pharmacokinetics

For instance, it is insoluble in water , which can affect its use in certain reactions.

Result of Action

The result of Dichlorobis(triphenylphosphine)cobalt(II)'s action is the facilitation of chemical reactions, leading to the formation of the desired products more quickly and efficiently than would be possible without the catalyst .

Action Environment

The action of Dichlorobis(triphenylphosphine)cobalt(II) can be influenced by various environmental factors. For example, the presence of water or certain other solvents can impact its effectiveness due to its insolubility in water . Additionally, factors such as temperature and pressure can also affect the rate of the catalyzed reactions.

属性

IUPAC Name |

dichlorocobalt;triphenylphosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C18H15P.2ClH.Co/c2*1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;;;/h2*1-15H;2*1H;/q;;;;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPRPFIIIFJLFCE-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.Cl[Co]Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H30Cl2CoP2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

654.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Dichlorobis(triphenylphosphine)cobalt(II) | |

CAS RN |

14126-40-0 | |

| Record name | (T-4)-Dichlorobis(triphenylphosphine)cobalt | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14126-40-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What insights do the studies offer regarding the structural characterization of Dichlorobis(triphenylphosphine)cobalt(II)?

A1: While the exact molecular formula and weight aren't explicitly provided in the abstracts, one study focuses on deriving dipolar nuclear magnetic resonance shifts directly from single-crystal magnetic susceptibilities of Dichlorobis(triphenylphosphine)cobalt(II) []. This suggests the compound's paramagnetic nature and provides a method to analyze its magnetic anisotropy, a crucial aspect influencing its interactions and reactivity. Another study investigates the polarized spectrum of Dichlorobis(triphenylphosphine)cobalt(II) [], offering valuable information about its electronic structure and how it interacts with light. This spectroscopic data is vital for understanding the compound's behavior in various chemical environments.

Q2: How does Dichlorobis(triphenylphosphine)cobalt(II) interact with other molecules, specifically crown ethers?

A2: A research paper directly investigates the "Complexations of dichlorobis(triphenylphosphine)cobalt(II) with crown ethers" []. This study likely explores the coordination chemistry of the compound, examining how the central cobalt atom interacts with the oxygen atoms in crown ethers to form complexes. Understanding these interactions is critical for predicting the compound's behavior in systems containing crown ethers and could have implications for designing specific reactions or separation processes.

Q3: Are there any computational chemistry approaches mentioned in the research that could be applied to Dichlorobis(triphenylphosphine)cobalt(II)?

A3: Although no studies explicitly mention computational modeling for this specific compound, the use of single-crystal magnetic susceptibilities to derive NMR shifts in one study [] suggests that computational methods could be implemented. Techniques like Density Functional Theory (DFT) calculations could be employed to model the electronic structure and predict spectroscopic properties of Dichlorobis(triphenylphosphine)cobalt(II), further refining our understanding of its behavior.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![7-chloro-9-methyl-12H-benzo[c]phenarsazinine](/img/structure/B81444.png)